Clidinium hydrobromide
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Overview
Description
Clidinium hydrobromide is an anticholinergic compound, specifically a muscarinic antagonist, used primarily to treat gastrointestinal disorders. It helps alleviate symptoms such as cramping and abdominal pain by decreasing stomach acid production and slowing intestinal movement .
Preparation Methods
Clidinium hydrobromide can be synthesized through various methods. One common synthetic route involves the reaction of 3-quinuclidinol with benzilic acid, followed by methylation and bromination to yield clidinium bromide . Industrial production methods often involve high-performance liquid chromatography (HPLC) and spectrophotometric techniques to ensure purity and consistency .
Chemical Reactions Analysis
Clidinium hydrobromide undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also rare for this compound.
Scientific Research Applications
Clidinium hydrobromide has a wide range of scientific research applications:
Chemistry: It is used in the study of anticholinergic agents and their effects on the gastrointestinal system.
Biology: Researchers use it to understand the role of muscarinic receptors in various biological processes.
Mechanism of Action
Clidinium hydrobromide exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to the relaxation of smooth muscles and a decrease in biliary tract secretions . The molecular targets include postganglionic parasympathetic neuroeffector sites, where it blocks the action of acetylcholine .
Comparison with Similar Compounds
Clidinium hydrobromide is often compared with other anticholinergic agents such as atropine, hyoscyamine, and scopolamine. While all these compounds share similar mechanisms of action, this compound is unique in its specific targeting of gastrointestinal disorders and its combination use with chlordiazepoxide . Other similar compounds include umeclidinium and glycopyrrolate, which are used for different therapeutic purposes .
Properties
Molecular Formula |
C22H27BrNO3+ |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrobromide |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1; |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Br |
Origin of Product |
United States |
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